molecular formula C16H23N5O6 B14428101 2-Hydroxy-4-carboxybutyrylhistidylprolinamide CAS No. 83437-32-5

2-Hydroxy-4-carboxybutyrylhistidylprolinamide

Cat. No.: B14428101
CAS No.: 83437-32-5
M. Wt: 381.38 g/mol
InChI Key: QTSAHVCUJWDFEQ-NDQFZYFBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-carboxybutyrylhistidylprolinamide typically involves the coupling of two amino acids, histidine and proline, through peptide bond formation. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent such as DMF or DCM under mild conditions to prevent racemization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through techniques such as HPLC or crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-carboxybutyrylhistidylprolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-carboxybutyrylhistidylprolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-carboxybutyrylhistidylprolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades, where the compound acts as an agonist or antagonist, leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-carboxybutyrylhistidylglycinamide
  • 2-Hydroxy-4-carboxybutyrylhistidylalaninamide
  • 2-Hydroxy-4-carboxybutyrylhistidylvalinamide

Uniqueness

2-Hydroxy-4-carboxybutyrylhistidylprolinamide is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of the proline residue introduces conformational rigidity, affecting the compound’s interaction with molecular targets and its overall stability .

Properties

CAS No.

83437-32-5

Molecular Formula

C16H23N5O6

Molecular Weight

381.38 g/mol

IUPAC Name

5-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C16H23N5O6/c17-14(25)11-2-1-5-21(11)16(27)10(6-9-7-18-8-19-9)20-15(26)12(22)3-4-13(23)24/h7-8,10-12,22H,1-6H2,(H2,17,25)(H,18,19)(H,20,26)(H,23,24)/t10-,11-,12?/m0/s1

InChI Key

QTSAHVCUJWDFEQ-NDQFZYFBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C(CCC(=O)O)O)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)O)C(=O)N

Origin of Product

United States

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